molecular formula C17H23NO2 B3870764 [6,8,9-trimethyl-4-(3-pyridinyl)-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol

[6,8,9-trimethyl-4-(3-pyridinyl)-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol

Cat. No. B3870764
M. Wt: 273.37 g/mol
InChI Key: ZIVNUWICSJWDPM-UHFFFAOYSA-N
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Description

[6,8,9-trimethyl-4-(3-pyridinyl)-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a bicyclic structure that contains a pyridine ring and a hydroxyl group. In

Scientific Research Applications

[6,8,9-trimethyl-4-(3-pyridinyl)-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol has shown potential therapeutic applications in various scientific research studies. The compound has been studied for its anti-inflammatory, anti-cancer, and analgesic properties. It has also been investigated for its potential as an antidepressant and anxiolytic agent.

Mechanism of Action

The mechanism of action of [6,8,9-trimethyl-4-(3-pyridinyl)-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol is not fully understood. However, studies suggest that the compound may act on various receptors in the central nervous system, including the GABA-A receptor and the serotonin receptor. The compound may also inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [6,8,9-trimethyl-4-(3-pyridinyl)-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol have been studied extensively. The compound has been shown to reduce inflammation, inhibit cancer cell growth, and alleviate pain. It has also been demonstrated to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One of the advantages of [6,8,9-trimethyl-4-(3-pyridinyl)-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol in lab experiments is its potential therapeutic applications in various disease models. However, the compound may have limitations in terms of its solubility and stability. It may also require specialized equipment and expertise for its synthesis and analysis.

Future Directions

There are several future directions for the study of [6,8,9-trimethyl-4-(3-pyridinyl)-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and psychiatric disorders. Another direction is to explore its mechanism of action and identify potential molecular targets. Additionally, future studies may focus on improving the synthesis and characterization of the compound to enhance its potential applications in scientific research.
In conclusion, [6,8,9-trimethyl-4-(3-pyridinyl)-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol is a promising compound that has shown potential therapeutic applications in various scientific research studies. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions warrant further investigation.

properties

IUPAC Name

(6,8,9-trimethyl-4-pyridin-3-yl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-11-7-12(2)17(9-19)10-20-16(15(11)13(17)3)14-5-4-6-18-8-14/h4-8,12-13,15-16,19H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVNUWICSJWDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=C(C2C(C1(COC2C3=CN=CC=C3)CO)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6,8,9-Trimethyl-4-(pyridin-3-yl)-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[6,8,9-trimethyl-4-(3-pyridinyl)-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol
Reactant of Route 2
[6,8,9-trimethyl-4-(3-pyridinyl)-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol
Reactant of Route 3
[6,8,9-trimethyl-4-(3-pyridinyl)-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol
Reactant of Route 4
[6,8,9-trimethyl-4-(3-pyridinyl)-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol
Reactant of Route 5
[6,8,9-trimethyl-4-(3-pyridinyl)-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol
Reactant of Route 6
[6,8,9-trimethyl-4-(3-pyridinyl)-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol

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